Cas no 88743-05-9 (5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine)

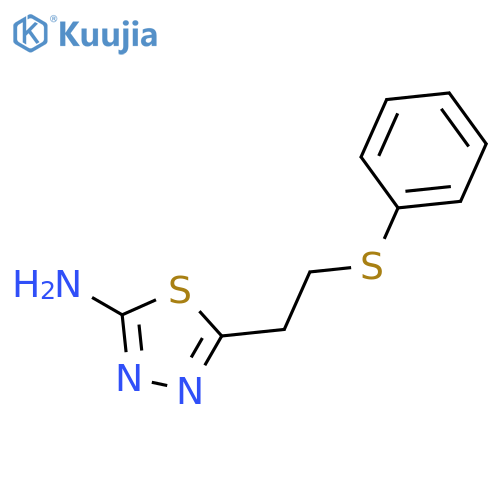

88743-05-9 structure

商品名:5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine

CAS番号:88743-05-9

MF:C10H11N3S2

メガワット:237.344438791275

MDL:MFCD11566207

CID:622494

PubChem ID:17604488

5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 1,3,4-Thiadiazol-2-amine, 5-[2-(phenylthio)ethyl]-

- 5-(2-phenylsulfanylethyl)-1,3,4-thiadiazol-2-amine

- MFCD11566207

- AKOS005174795

- 88743-05-9

- DTXSID30589696

- LS-04639

- 5-[2-(phenylthio)ethyl]-1,3,4-thiadiazol-2-amine

- 5-(2-(Phenylthio)ethyl)-1,3,4-thiadiazol-2-amine

- 5-[2-(phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine

- A917592

- 5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine

-

- MDL: MFCD11566207

- インチ: InChI=1S/C10H11N3S2/c11-10-13-12-9(15-10)6-7-14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)

- InChIKey: BYPQZLZKIMDVIC-UHFFFAOYSA-N

- ほほえんだ: NC1=NN=C(CCSC2=CC=CC=C2)S1

計算された属性

- せいみつぶんしりょう: 237.03943971g/mol

- どういたいしつりょう: 237.03943971g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 105Ų

5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AD88284-500mg |

5-[2-(Phenylthio)ethyl]-1,3,4-thiadiazol-2-amine |

88743-05-9 | >95% | 500mg |

$412.00 | 2024-04-19 | |

| Crysdot LLC | CD11030369-5g |

5-(2-(Phenylthio)ethyl)-1,3,4-thiadiazol-2-amine |

88743-05-9 | 97% | 5g |

$527 | 2024-07-18 | |

| abcr | AB384343-1 g |

5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine |

88743-05-9 | 1 g |

€239.00 | 2023-07-19 | ||

| TRC | P228310-1000mg |

5-[2-(Phenylthio)ethyl]-1,3,4-thiadiazol-2-amine |

88743-05-9 | 1g |

$ 480.00 | 2022-06-03 | ||

| abcr | AB384343-500mg |

5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine; . |

88743-05-9 | 500mg |

€205.00 | 2025-02-13 | ||

| abcr | AB384343-500 mg |

5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine |

88743-05-9 | 500MG |

€195.40 | 2023-02-20 | ||

| TRC | P228310-500mg |

5-[2-(Phenylthio)ethyl]-1,3,4-thiadiazol-2-amine |

88743-05-9 | 500mg |

$ 300.00 | 2022-06-03 | ||

| TRC | P228310-250mg |

5-[2-(Phenylthio)ethyl]-1,3,4-thiadiazol-2-amine |

88743-05-9 | 250mg |

$ 185.00 | 2022-06-03 | ||

| Chemenu | CM527952-1g |

5-(2-(Phenylthio)ethyl)-1,3,4-thiadiazol-2-amine |

88743-05-9 | 97% | 1g |

$*** | 2023-05-29 | |

| abcr | AB384343-1g |

5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine; . |

88743-05-9 | 1g |

€237.00 | 2025-02-13 |

5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine 関連文献

-

1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

88743-05-9 (5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine) 関連製品

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:88743-05-9)5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine

清らかである:99%

はかる:1g

価格 ($):160.0